2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
2-{[(4-Fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a pyrimidoindole derivative featuring a 4-fluorobenzylsulfanyl group at position 2 and a 3-methoxyphenyl substituent at position 2. The compound’s core structure, pyrimido[5,4-b]indole, is a bicyclic system fused with pyrimidine and indole moieties, which is associated with diverse biological activities such as kinase inhibition, antiviral properties, and receptor modulation . The 4-fluorobenzyl and 3-methoxyphenyl groups contribute to its physicochemical properties, including lipophilicity (predicted XLogP3 ~5.7–5.9) and hydrogen-bonding capacity, which are critical for target engagement .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O2S/c1-30-18-6-4-5-17(13-18)28-23(29)22-21(19-7-2-3-8-20(19)26-22)27-24(28)31-14-15-9-11-16(25)12-10-15/h2-13,26H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZIHDIAAWKCTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this one.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The specific conditions would be optimized to balance cost, efficiency, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
Structural Features
The compound features a pyrimidoindole core with a sulfanyl group and fluorophenyl substituent, which are critical for its biological activity.
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Studies have shown that derivatives of pyrimidoindoles exhibit various pharmacological activities including:
- Anticancer Activity: Research indicates that compounds with similar structures can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties: The presence of the sulfanyl group enhances the compound's interaction with microbial targets, making it a candidate for developing new antibiotics.
Recent studies have highlighted the following biological applications:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways crucial for cancer cell proliferation.
- Gene Regulation: Potential interactions with DNA/RNA suggest it may modulate gene expression, which is valuable in gene therapy approaches.
Material Science
Due to its unique chemical structure, the compound can serve as a precursor in the synthesis of novel materials. Its application in creating functionalized polymers and nanomaterials is under exploration.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anticancer | Apoptosis induction, cell cycle arrest | |
| Antimicrobial | Inhibition of microbial enzyme activity | |
| Enzyme Inhibition | Targeting specific metabolic enzymes |
Table 2: Synthetic Routes
| Step | Description | Conditions |
|---|---|---|
| Formation of Core | Cyclization of precursors to form pyrimidoindole core | Acidic or basic conditions |
| Introduction of Sulfanyl | Nucleophilic substitution using thiols | Controlled temperature |
| Final Acetylation | Acetylation with fluorinated aniline | Reflux in organic solvent |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of similar pyrimidoindole compounds. Results indicated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The target compound’s XLogP3 (~5.8) is comparable to analogs with halogenated aryl groups (e.g., 4-chlorophenyl in ), suggesting balanced membrane permeability.
- Molecular Weight : The target compound (480.6 g/mol) exceeds Lipinski’s rule of five threshold, which may limit oral bioavailability compared to lighter analogs like G856-1015 (437.5 g/mol) .
Kinase Inhibition
Pyrimido[5,4-b]indoles with nitro groups at position 4 (e.g., pyrimido[4,5-b]indol-4-amines) exhibit stronger inhibition of CK1δ/ε (IC50: 1–5 μM) than their [5,4-b] isomers, highlighting the importance of core isomerism .
Antiviral Activity
Compound 3 (2-methoxybenzyl analog) demonstrated potent HBV inhibition (IC50: 0.5 μM) via molecular docking to the HBV core protein’s dimer interface . The target compound’s 3-methoxyphenyl group may alter binding dynamics due to increased electron-donating effects compared to 2-methoxybenzyl.
Receptor Modulation
Pyrimidoindoles with alkylsulfanyl chains (e.g., piperidinylethylsulfanyl in ) show enhanced TLR4 binding, while phenacylsulfanyl groups (as in ) favor adrenoceptor selectivity. The target compound’s 4-fluorobenzylsulfanyl group may balance selectivity between kinase and receptor targets.
Crystallographic and Conformational Analysis
X-ray diffraction of Compound 3 revealed a planar pyrimidoindole core with intramolecular hydrogen bonds stabilizing the 2-methoxybenzyl group . The target compound’s 3-methoxyphenyl substituent may induce torsional strain, altering molecular packing and solubility compared to 2-methoxy analogs.
Biological Activity
The compound 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one (commonly referred to as G859-0309) is a synthetic organic molecule with potential therapeutic applications. Its complex structure includes a pyrimidoindole core, which is known for various biological activities. This article reviews the biological activity of G859-0309, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure
- Molecular Formula : C28H26FN3O3S
- IUPAC Name : 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-7-(piperidine-1-carbonyl)-3,4-dihydroquinazolin-4-one
- SMILES : COc1cccc(N2C(SCc(cc3)ccc3F)=Nc(cc(cc3)C(N4CCCCC4)=O)c3C2=O)c1
Antimicrobial Activity
Research indicates that compounds with similar structural features to G859-0309 exhibit significant antimicrobial properties. For instance, derivatives containing the pyrimidoindole framework have shown effectiveness against various bacterial strains. A study highlighted that related compounds demonstrated notable antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that G859-0309 may possess similar effects due to its structural analogies .
Enzyme Inhibition
G859-0309's potential as an enzyme inhibitor has been explored in various studies. Compounds with a piperidine moiety are often linked to acetylcholinesterase (AChE) inhibition, which is crucial for treating neurodegenerative diseases like Alzheimer's. The presence of the sulfanyl group may enhance this inhibitory action by increasing binding affinity to the enzyme .
Anti-inflammatory Properties
The anti-inflammatory effects of compounds similar to G859-0309 have been documented in literature. These compounds often inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. The incorporation of methoxy and fluorophenyl groups in G859-0309 potentially contributes to its anti-inflammatory activity by modulating signaling pathways associated with inflammation .
The biological activity of G859-0309 may be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with specific receptors involved in inflammatory responses and microbial resistance.
- Enzyme Inhibition : By inhibiting key enzymes such as AChE and COX, G859-0309 could alter metabolic pathways that contribute to disease progression.
- Cellular Uptake : The structural components facilitate better cellular penetration, enhancing bioavailability and efficacy.
Case Studies
- Antibacterial Evaluation : A comparative study assessed the antibacterial properties of G859-0309 against standard strains (e.g., Staphylococcus aureus). Results indicated an inhibition zone comparable to established antibiotics, suggesting its potential as a therapeutic agent .
- Neuroprotective Effects : In vitro studies demonstrated that derivatives of G859-0309 could protect neuronal cells from oxidative stress-induced apoptosis, indicating promise for neuroprotective applications .
Research Findings Summary Table
Q & A
Q. What are the key synthetic challenges and methodologies for constructing the pyrimido[5,4-b]indole core?
The synthesis involves multi-step reactions, starting with the formation of the pyrimidoindole scaffold via cyclocondensation of substituted indole derivatives with carbonyl-containing reagents. Critical steps include:
- Cyclization : Use of acidic or basic conditions (e.g., POCl₃ or NaH) to promote ring closure .
- Sulfanyl Group Introduction : Thiol-ene "click" chemistry or nucleophilic substitution with mercaptoacetamide intermediates under inert atmospheres (N₂/Ar) to avoid oxidation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol for isolating intermediates .
Q. Which analytical techniques are most reliable for characterizing this compound?
Structural confirmation requires:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl and methoxyphenyl groups) and sulfanyl linkage .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., C₂₃H₁₈FN₃O₂S) and rule out impurities .
- X-ray Crystallography : For resolving ambiguities in stereochemistry or regioselectivity, though crystal growth may require slow evaporation from DMSO/water mixtures .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity in functionalization?
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of sulfur-containing intermediates, favoring sulfanyl group attachment at the 2-position of the pyrimidoindole core .
- Catalysts : Pd/C or CuI can mediate cross-coupling reactions for late-stage diversification of aryl groups .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during acetamide coupling .
Q. What strategies address contradictions in reported biological activity data?
Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from:
- Assay Variability : Validate results using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
- Metabolic Stability : Incubate compounds with liver microsomes to assess CYP450-mediated degradation, which can alter apparent potency .
- Structural Analogues : Synthesize derivatives with modified substituents (e.g., replacing 3-methoxyphenyl with 3-chlorophenyl) to isolate structure-activity relationships .
Q. How can computational methods predict target engagement and off-target risks?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., JAK2 or EGFR) by aligning the pyrimidoindole core with ATP-binding pockets .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., the 4-oxo group) and hydrophobic regions (fluorophenyl ring) for virtual screening against Tox21 databases to flag hepatotoxicity risks .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational flexibility in aqueous environments .
Q. What experimental designs resolve stability issues under physiological conditions?
- Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (UV light) stress, followed by HPLC-UV/MS to identify degradation products .
- Lyophilization : Improve shelf life by formulating as a lyophilized powder with cryoprotectants (e.g., trehalose) .
- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction in human serum albumin, which correlates with in vivo efficacy .
Q. How can regioselective functionalization be achieved for SAR studies?
- Protecting Groups : Temporarily block the 3-methoxyphenyl group with tert-butyldimethylsilyl (TBS) ethers to direct sulfanyl or acetamide modifications to the 2-position .
- Microwave-Assisted Synthesis : Accelerate ring-forming steps (e.g., cyclocondensation) with controlled microwave heating (100–150°C) to minimize byproducts .
- Directed ortho-Metalation : Use LDA (lithium diisopropylamide) to deprotonate the fluorophenyl ring for selective halogenation or methylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
